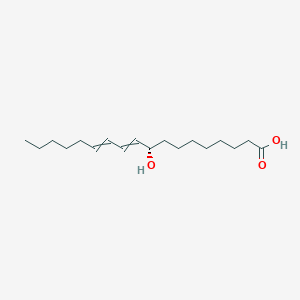
(9S)-9-hydroxyoctadeca-10,12-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9S)-9-Hydroxyoctadeca-10,12-dienoic acid is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is known for its role in various biological processes and is often studied for its potential therapeutic applications. It is characterized by the presence of a hydroxyl group at the ninth carbon and double bonds at the tenth and twelfth positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9S)-9-hydroxyoctadeca-10,12-dienoic acid typically involves the enzymatic oxidation of linoleic acid. Enzymes such as lipoxygenases catalyze the addition of oxygen to linoleic acid, resulting in the formation of hydroperoxides, which are subsequently reduced to hydroxyl derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert linoleic acid into the desired hydroxylated product under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form keto derivatives.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts facilitate the substitution reactions.
Major Products:
Oxidation: Formation of keto derivatives.
Reduction: Formation of alkanes.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
(9S)-9-Hydroxyoctadeca-10,12-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of (9S)-9-hydroxyoctadeca-10,12-dienoic acid involves its interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs). By binding to these receptors, it modulates the expression of genes involved in lipid metabolism, inflammation, and cell proliferation. This compound also influences signaling pathways related to oxidative stress and immune responses.
Comparaison Avec Des Composés Similaires
(9R)-9-Hydroxyoctadeca-10,12-dienoic acid: The R-enantiomer of the compound with similar biological activities but different stereochemistry.
13-Hydroxyoctadeca-9,11-dienoic acid: Another hydroxylated derivative of linoleic acid with hydroxylation at the thirteenth carbon.
9-Oxo-octadeca-10,12-dienoic acid: An oxidized form of the compound with a keto group at the ninth carbon.
Uniqueness: (9S)-9-Hydroxyoctadeca-10,12-dienoic acid is unique due to its specific stereochemistry and the position of the hydroxyl group, which confer distinct biological activities and interactions with molecular targets compared to its isomers and other hydroxylated derivatives.
Propriétés
Numéro CAS |
18104-44-4 |
|---|---|
Formule moléculaire |
C18H32O3 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(9S,10E,12E)-9-hydroxyoctadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+/t17-/m1/s1 |
Clé InChI |
NPDSHTNEKLQQIJ-RUDINFOGSA-N |
SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O |
SMILES isomérique |
CCCCC/C=C/C=C/[C@H](CCCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O |
Pictogrammes |
Irritant |
Synonymes |
(9S,10E,12E)-9-Hydroxy-10,12-octadecadienoic Acid; [S-(E,E)]-9-Hydroxy-10,12-octadecadienoic Acid; (+)-β-Dimorphecolic Acid; (S)-9-Hydroxy-10-trans,12-trans-octadecadienoic Acid; (S)-9-Hydroxy-10E,12E-octadecadienoic Acid; (S)-9-Hydroxy-trans,trans-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















